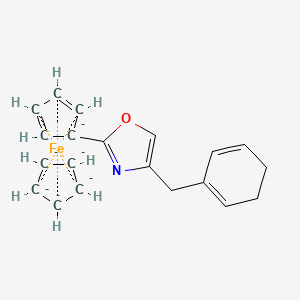
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is a complex organometallic compound It features a unique structure that includes a cyclohexadiene, cyclopentadiene, and oxazole ring, coordinated with an iron atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron typically involves multi-step organic synthesis techniques. The process begins with the preparation of the cyclohexadiene and cyclopentadiene intermediates, followed by their coupling with the oxazole ring. The final step involves the coordination of these ligands with an iron atom under controlled conditions, often using a reducing agent to facilitate the formation of the iron complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions is crucial to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides under controlled temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds
Wissenschaftliche Forschungsanwendungen
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron involves its interaction with molecular targets and pathways. The iron atom plays a crucial role in facilitating electron transfer processes, which are essential for its catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, potentially disrupting cellular processes and leading to its bioactive effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Cyclohexa-1,5-dien-1-yl)-7-{4-[(4S)-4-[4-(cyclohexa-1,5-dien-1-yl)cyclohex-2-en-1-yl]cyclohex-2-en-1-yl]-3,4,4a,8a-tetrahydronaphthalen-1-yl}heptane-2,3-diamine
- 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-
Uniqueness
4-(Cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron is unique due to its combination of cyclohexadiene, cyclopentadiene, and oxazole rings coordinated with an iron atom. This structure imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from similar compounds.
Eigenschaften
Molekularformel |
C20H19FeNO-6 |
|---|---|
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
4-(cyclohexa-1,5-dien-1-ylmethyl)-2-cyclopenta-2,4-dien-1-yl-1,3-oxazole;cyclopentane;iron |
InChI |
InChI=1S/C15H14NO.C5H5.Fe/c1-2-6-12(7-3-1)10-14-11-17-15(16-14)13-8-4-5-9-13;1-2-4-5-3-1;/h2,4-9,11H,1,3,10H2;1-5H;/q-1;-5; |
InChI-Schlüssel |
ZMFUNGFJQCTXEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC=C(C=C1)CC2=COC(=N2)[C-]3C=CC=C3.[CH-]1[CH-][CH-][CH-][CH-]1.[Fe] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Sodium [2-(pyrrolidin-1-ylmethyl)phenyl]boronate](/img/structure/B13911006.png)
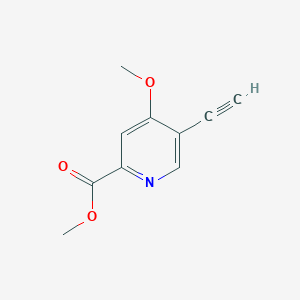
![(2S)-5-amino-2-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13911023.png)

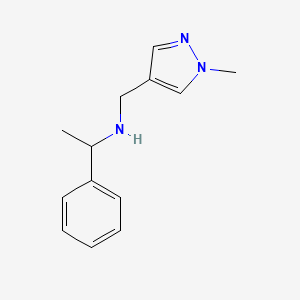
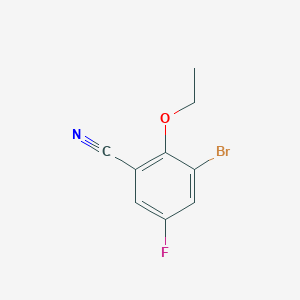

![4-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B13911040.png)
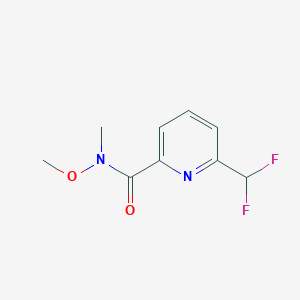




![[1-(4-Bromophenyl)-5-methyl-triazol-4-yl]methanol](/img/structure/B13911067.png)
